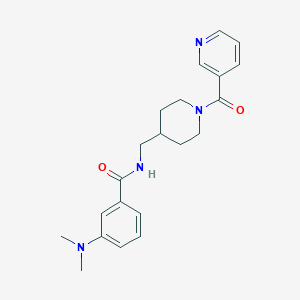![molecular formula C18H19BrFN3O2 B2942967 2-(2-Bromo-4-fluorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone CAS No. 2379983-93-2](/img/structure/B2942967.png)
2-(2-Bromo-4-fluorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-fluorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as BFE, and it has been found to have a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic properties. In
Mecanismo De Acción
The exact mechanism of action of BFE is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and pain. BFE has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BFE has also been found to inhibit the activity of various kinases, such as protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), which are involved in cancer growth and survival.
Biochemical and Physiological Effects:
BFE has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and reduce pain. BFE has also been found to have antioxidant properties, and it has been shown to reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFE has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to be stable under various conditions. BFE is also relatively inexpensive, which makes it a cost-effective option for lab experiments. However, one limitation of BFE is that it has low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on BFE. One area of interest is the development of BFE derivatives that have improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of BFE in combination with other drugs or therapies. Additionally, further studies are needed to fully understand the mechanism of action of BFE and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of BFE involves the reaction of 2-bromo-4-fluoroacetophenone with pyrimidine-2-carboxylic acid, followed by the reaction of the resulting intermediate with piperidine-3-carboxylic acid. The final product is obtained after purification by column chromatography. The yield of the synthesis process is around 60%.
Aplicaciones Científicas De Investigación
BFE has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have antitumor properties, and studies have shown that it can inhibit the growth of various cancer cell lines. BFE has also been found to have anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, BFE has been found to have analgesic properties, and it has been shown to reduce pain in animal models of neuropathic pain.
Propiedades
IUPAC Name |
2-(2-bromo-4-fluorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrFN3O2/c19-16-10-15(20)5-4-14(16)9-17(24)23-8-1-3-13(11-23)12-25-18-21-6-2-7-22-18/h2,4-7,10,13H,1,3,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDUZCPNJZHLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=C(C=C(C=C2)F)Br)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-fluorophenyl)-1-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


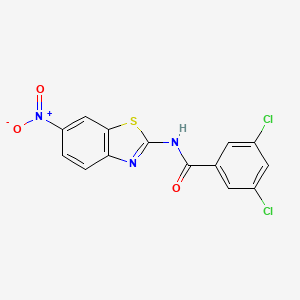
![2-Chloro-N-[2-(quinolin-2-ylamino)ethyl]pyridine-3-carboxamide](/img/structure/B2942886.png)
![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2942890.png)

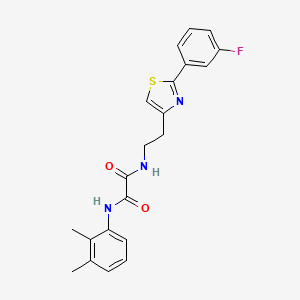
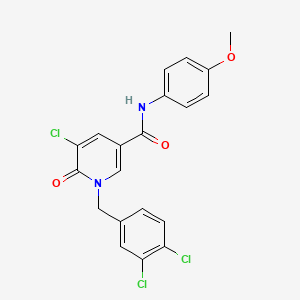
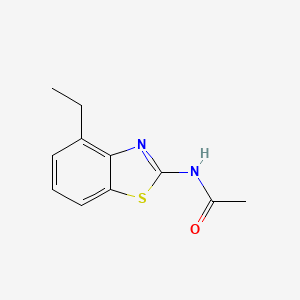
![(1r,3s,5R,7S)-methyl 3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)adamantane-1-carboxylate](/img/structure/B2942897.png)
![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2942898.png)

![4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide](/img/structure/B2942900.png)

